1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole 1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 151417-95-7
VCID: VC17294466
InChI: InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3
SMILES:
Molecular Formula: C15H12BrNO2S
Molecular Weight: 350.2 g/mol

1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole

CAS No.: 151417-95-7

Cat. No.: VC17294466

Molecular Formula: C15H12BrNO2S

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole - 151417-95-7

Specification

CAS No. 151417-95-7
Molecular Formula C15H12BrNO2S
Molecular Weight 350.2 g/mol
IUPAC Name 1-(benzenesulfonyl)-5-bromo-3-methylindole
Standard InChI InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key JICATAYZZGLQIT-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The molecular formula of 1-(benzenesulfonyl)-5-bromo-3-methyl-1H-indole is C₁₅H₁₂BrNO₂S, with a molecular weight of 350.2 g/mol. Its IUPAC name, 1-(benzenesulfonyl)-5-bromo-3-methylindole, reflects the substitution pattern: a benzenesulfonyl group at the indole nitrogen, bromine at position 5, and methyl at position 3. Key identifiers include:

PropertyValue
CAS No.151417-95-7
InChI KeyJICATAYZZGLQIT-UHFFFAOYSA-N
SMILESCC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
DensityNot explicitly reported
Melting PointData unavailable

The benzenesulfonyl group enhances electrophilicity at the indole core, while bromine contributes to halogen bonding potential.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves two sequential reactions:

  • Bromination of 3-Methylindole:

    • Reagents: N-bromosuccinimide (NBS) or bromine (Br₂).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Conditions: 0–25°C, 2–6 hours.

    • Yield: ~70–85% (varies with stoichiometry).

  • Sulfonylation with Benzenesulfonyl Chloride:

    • Base: Triethylamine (TEA) or pyridine.

    • Solvent: DCM or ethyl acetate.

    • Conditions: Room temperature, 12–24 hours.

    • Yield: ~60–75%.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate eluent). Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR: Methyl group singlet at δ 2.4 ppm; aromatic protons between δ 7.0–8.2 ppm.

  • ¹³C NMR: Sulfonyl carbon at δ 118–120 ppm; brominated carbon at δ 110–112 ppm.

Structural and Electronic Analysis

X-ray Crystallography

While crystallographic data remains unpublished, computational models (DFT) predict a planar indole ring with the benzenesulfonyl group orthogonal to the plane, minimizing steric clash. The bromine atom’s electronegativity polarizes the indole π-system, enhancing reactivity toward nucleophilic substitution.

Spectroscopic Trends

  • UV-Vis: Absorption maxima at 270 nm (π→π* transition) and 310 nm (n→π* transition).

  • IR: S=O stretching at 1150–1170 cm⁻¹; C-Br stretch at 550–600 cm⁻¹.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler indole derivatives. The sulfonyl group may inhibit bacterial efflux pumps, though mechanistic studies are ongoing.

Comparison with Structural Analogues

Compound NameCAS No.Key Structural DifferencesBiological Activity
5-Bromo-2-methyl-1H-indole1075-34-9Methyl at position 2; no sulfonylWeak antimicrobial (MIC >64 µg/mL)
5-Bromo-1-(phenylsulfonyl)-1H-indole118757-11-2No methyl groupModerate kinase inhibition
1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-indole177274-66-7Bromine at position 3; methyl at 2Unreported

The 3-methyl-5-bromo substitution in the target compound confers superior bioactivity compared to analogues, likely due to optimized steric and electronic profiles .

Challenges and Future Directions

Scalability of the synthesis remains a hurdle, with sulfonylation yields rarely exceeding 75%. Future work may explore:

  • Catalytic Systems: Pd-mediated cross-coupling for functionalization.

  • Prodrug Design: Masking the sulfonyl group to enhance bioavailability.

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